Cas no 13877-99-1 (Cyclopentanecarboxylicacid, 1-phenyl-, 2-[2-(dimethylamino)ethoxy]ethyl ester)
![Cyclopentanecarboxylicacid, 1-phenyl-, 2-[2-(dimethylamino)ethoxy]ethyl ester structure](https://it.kuujia.com/scimg/cas/13877-99-1x500.png)
13877-99-1 structure
Nome del prodotto:Cyclopentanecarboxylicacid, 1-phenyl-, 2-[2-(dimethylamino)ethoxy]ethyl ester
Cyclopentanecarboxylicacid, 1-phenyl-, 2-[2-(dimethylamino)ethoxy]ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopentanecarboxylicacid, 1-phenyl-, 2-[2-(dimethylamino)ethoxy]ethyl ester
- 2-(2-(Dimethylamino)ethoxy)ethyl 1-phenylcyclopentanecarboxylate
- 2-(2-Dimethylaminoethoxy)ethanol-1-phenyl-cyclopentylcarboxylate
- 2-[2-(dimethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate
- Cyclopentanecarboxylic acid, 1-phenyl-, 2-(2-(dimethylamino)ethoxy) ethyl ester
- Minepentate
- Minepentato
- Minepentato [INN-Spanish]
- Minepentatum [INN-Latin]
- UCB 1549
- UCB-1549
- 1-Phenylcyclopentanecarboxylic acid 2-[2-(dimethylamino)ethoxy]ethyl ester
- 1-Phenyl-1-cyclopentanecarboxylic acid 2-[2-(dimethylamino)ethoxy]ethyl ester
- Minepentatum
- 2-[2-(dimethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate
- UNII-2ZBF31C62F
- CHEMBL2105230
- MINEPENTATE [INN]
- SCHEMBL2111590
- 2ZBF31C62F
- 13877-99-1
- Minepentate [INN:BAN]
- Q27255855
- DTXSID80160777
- NS00126812
-
- Inchi: InChI=1S/C18H27NO3/c1-19(2)12-13-21-14-15-22-17(20)18(10-6-7-11-18)16-8-4-3-5-9-16/h3-5,8-9H,6-7,10-15H2,1-2H3
- Chiave InChI: XZUULFZXNSIACY-UHFFFAOYSA-N
- Sorrisi: CN(CCOCCOC(C1(C2C=CC=CC=2)CCCC1)=O)C
Proprietà calcolate
- Massa esatta: 305.199
- Massa monoisotopica: 305.199
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 9
- Complessità: 331
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.8A^2
- XLogP3: 3
Proprietà sperimentali
- Densità: 1.1037 (rough estimate)
- Punto di ebollizione: 446.13°C (rough estimate)
- Punto di infiammabilità: 200.8°C
- Indice di rifrazione: 1.5100 (estimate)
Cyclopentanecarboxylicacid, 1-phenyl-, 2-[2-(dimethylamino)ethoxy]ethyl ester Letteratura correlata
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
13877-99-1 (Cyclopentanecarboxylicacid, 1-phenyl-, 2-[2-(dimethylamino)ethoxy]ethyl ester) Prodotti correlati
- 77-22-5(Cyclopentanecarboxylicacid, 1-phenyl-, 2-(diethylamino)ethyl ester)
- 13900-12-4(Butethamate Citrate Salt)
- 468-61-1(Oxeladin)
- 14007-64-8(2-(diethylamino)ethyl 2-phenylbutanoate)
- 18109-80-3(Butamirate)
- 77-23-6(pentoxyverine)
- 2138350-84-0((2-chloro-5,7-dimethyl-5,6,7,8-tetrahydroquinolin-4-yl)methanol)
- 485347-47-5(2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopentabquinoline-9-carboxylate)
- 1806826-66-3(Methyl 2-amino-4-(difluoromethyl)-6-methylpyridine-3-acetate)
- 2137029-52-6(tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
